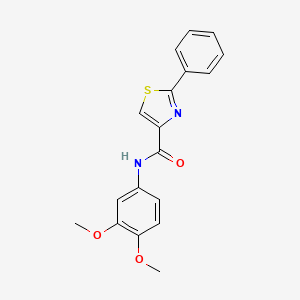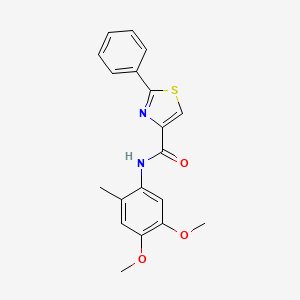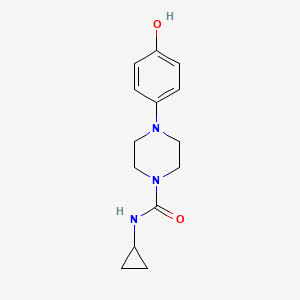![molecular formula C15H20N2O3 B7545841 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). In
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone involves the inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that is involved in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is activated and phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. TAK-659 binds to the ATP-binding site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone has been shown to have potent biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit B-cell receptor signaling and proliferation in B-cell malignancies. Additionally, TAK-659 has been shown to have anti-inflammatory effects in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone in lab experiments is its potency and selectivity for BTK. TAK-659 has been shown to be more potent than other BTK inhibitors, making it an attractive candidate for drug development. However, one of the limitations of using TAK-659 is its solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone in scientific research. One direction is the development of TAK-659 as a therapeutic agent for B-cell malignancies and autoimmune diseases. Another direction is the use of TAK-659 in combination with other drugs to enhance its efficacy. Additionally, TAK-659 can be used as a tool compound to study the role of BTK in various diseases.
Métodos De Síntesis
The synthesis of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone involves a multi-step process. The starting material for the synthesis is 3-methoxy-4-methylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate, which is further reacted with ethyl chloroformate to form the final product, 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone.
Aplicaciones Científicas De Investigación
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone has been extensively used in scientific research due to its ability to inhibit BTK. BTK is an enzyme that plays a crucial role in B-cell receptor signaling and is a therapeutic target for various diseases, including B-cell malignancies and autoimmune diseases. TAK-659 has been shown to be a potent and selective inhibitor of BTK, making it an attractive candidate for drug development.
Propiedades
IUPAC Name |
1-[4-(3-methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-4-5-13(10-14(11)20-3)15(19)17-8-6-16(7-9-17)12(2)18/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWFKSFYDXXLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)



![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)

![N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide](/img/structure/B7545848.png)

![1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7545858.png)
